(4-formylnaphthalen-1-yl)boronic Acid
Overview
Description
(4-formylnaphthalen-1-yl)boronic Acid, also known as 4-formyl-1-naphthylboronic acid, is a boronic acid compound with the molecular formula C11H9BO3 . It has a molecular weight of 200 g/mol . The compound is typically stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
Boronic acids, including this compound, are generally synthesized through metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . A recent study has also highlighted the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor, enabling an efficient, transition-metal-free borylation of unactivated aryl chlorides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BO3/c13-7-8-5-6-11 (12 (14)15)10-4-2-1-3-9 (8)10/h1-7,14-15H
. The compound has a topological polar surface area of 57.5 Ų and a complexity of 232 .
Chemical Reactions Analysis
Boronic acids, including this compound, have been widely used in various organic reactions. They are important in Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, and addition to carbonyl and imine derivatives .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 200.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Scientific Research Applications
Organic Room-Temperature Phosphorescent and Mechanoluminescent Materials
(4-formylnaphthalen-1-yl)boronic acid is part of a class of aryl boronic acids used in the synthesis of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic esterification of these acids with dihydric alcohols enables the creation of long-lived RTP emitters and bright ML dyes. This approach is effective in adjusting molecular packing structures and intermolecular interactions, thereby significantly influencing optical properties (Zhang et al., 2018).
Boronic Ester of a Phthalocyanine Precursor
The esterification of this compound with phthalonitrile derivatives produces novel boronic esters of Schiff bases, which exhibit high stability due to the presence of coordinative B–N and covalent B–O bonds in their structure. These compounds are characterized by a range of spectral techniques and have potential applications in material sciences and organic synthesis (Özçelik & Gül, 2012).
Nickel-Catalyzed Decarboxylative Borylation
Decarboxylative borylation, catalyzed by nickel, is a process where carboxylic acids are replaced with boronate esters. This method is significant in drug discovery as boronic acids serve as bioisosteres, replacing various structural motifs in lead compounds to improve potency or pharmacokinetic profiles. The process offers a practical approach to complex boronic acids, advancing the discovery of new boron-containing therapeutics (Li et al., 2017).
Heterocyclic Boronic Acids in Organic Synthesis
Heterocyclic boronic acids, including this compound, are crucial in organic synthesis, particularly in biphenyl synthesis via the Suzuki reaction. Despite their synthetic utility and known biological activities, their synthesis can be challenging. This research offers insights into the synthesis and applications of heterocyclic boronic acids, highlighting their importance in various fields (Tyrrell & Brookes, 2003).
Mechanism of Action
Target of Action
The primary target of 4-Formylnaphthalene-1-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Formylnaphthalene-1-boronic acid interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as 4-Formylnaphthalene-1-boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is used under specific sm coupling conditions , suggesting that its bioavailability may be influenced by these conditions.
Result of Action
The result of the action of 4-Formylnaphthalene-1-boronic acid is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .
Action Environment
The action of 4-Formylnaphthalene-1-boronic acid is influenced by the environment in which the SM coupling reaction takes place. The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . It should be stored in aninert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing thoroughly after handling .
Future Directions
Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been growing in interest due to their wide range of applications in medicinal chemistry, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Given these findings, it is suggested that studies with boronic acids be extended in order to obtain new promising drugs shortly .
Properties
IUPAC Name |
(4-formylnaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHGTTWVFRLPRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378451 | |
Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332398-52-4 | |
Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Formyl-1-naphthalene)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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